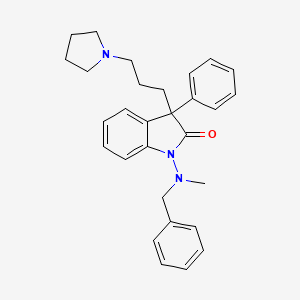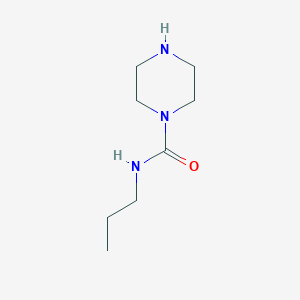![molecular formula C13H13NO B13829358 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a tetrahydrocyclopenta[b]indole core with a methyl group and a carbaldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde typically involves multistep organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and specific reaction conditions are tailored to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aluminum chloride (for Friedel-Crafts reactions), alkyl halides.
Major Products:
Oxidation: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.
Reduction: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular metabolism .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrocyclopenta[b]indole: Shares the same core structure but lacks the methyl and carbaldehyde groups.
Indole-3-carbaldehyde: Similar in having a carbaldehyde group but differs in the core structure.
3-Formylindole: Another indole derivative with a formyl group but without the tetrahydrocyclopenta structure.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is unique due to its specific combination of functional groups and its tetrahydrocyclopenta[b]indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-8-5-6-11-10-4-2-3-9(7-15)13(10)14-12(8)11/h2-4,7-8,14H,5-6H2,1H3 |
Clave InChI |
UILUEFWCUVDELH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1NC3=C(C=CC=C23)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


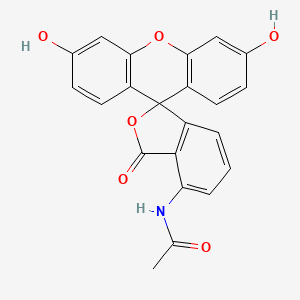

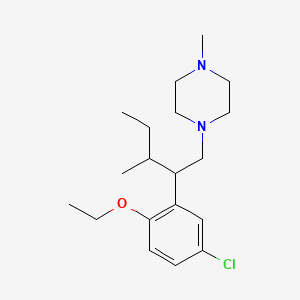
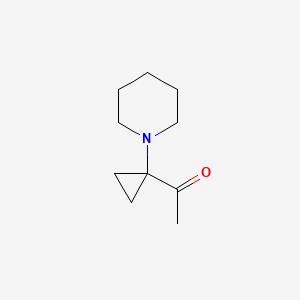

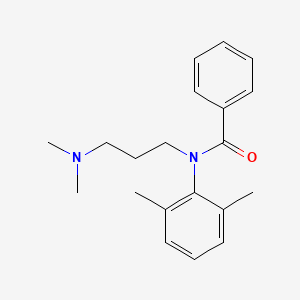
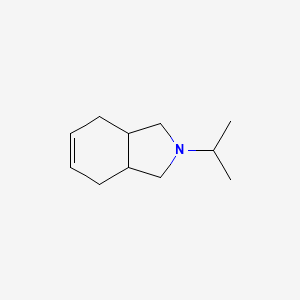
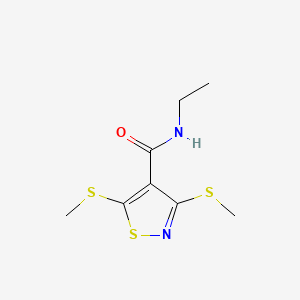
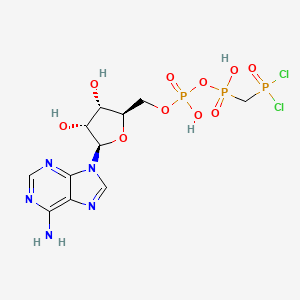
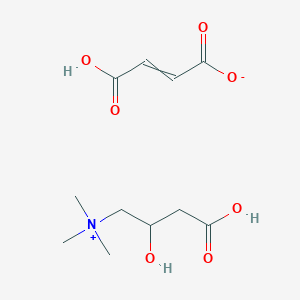
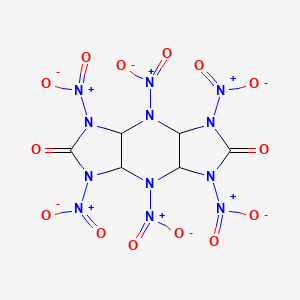
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
